Cas no 2138288-76-1 (2-Amino-4-butyl-6-fluorobenzoic acid)

2-Amino-4-butyl-6-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an amino group at the 2-position and a butyl substituent at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization and incorporation into bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the butyl chain may influence lipophilicity and solubility properties. Its well-defined structure makes it a valuable intermediate in the synthesis of more complex compounds, particularly in the development of small-molecule inhibitors or specialty chemicals. The product is typically characterized by high purity and consistent quality for research applications.
2-Amino-4-butyl-6-fluorobenzoic acid structure
2138288-76-1 structure
Product Name:2-Amino-4-butyl-6-fluorobenzoic acid
CAS No:2138288-76-1
MF:C11H14FNO2
MW:211.232766628265
CID:5982374
PubChem ID:146048547
Update Time:2025-05-20

2-Amino-4-butyl-6-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-702907
    • 2-Amino-4-butyl-6-fluorobenzoic acid
    • 2138288-76-1
    • Inchi: 1S/C11H14FNO2/c1-2-3-4-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4,13H2,1H3,(H,14,15)
    • InChI Key: MEZVILCBWDWQPJ-UHFFFAOYSA-N
    • SMILES: FC1C(C(=O)O)=C(C=C(C=1)CCCC)N

Computed Properties

  • Exact Mass: 211.10085685g/mol
  • Monoisotopic Mass: 211.10085685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 2-Amino-4-butyl-6-fluorobenzoic acid

Introduction to 2-Amino-4-butyl-6-fluorobenzoic acid (CAS No. 2138288-76-1)

2-Amino-4-butyl-6-fluorobenzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 2138288-76-1, this compound represents a unique structural motif characterized by the presence of an amino group, a butyl side chain, and a fluorine substituent on a benzoic acid backbone. These structural features not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in drug discovery and molecular biology research.

The synthesis of 2-Amino-4-butyl-6-fluorobenzoic acid involves meticulous control over reaction conditions to ensure high yield and purity. The introduction of the fluorine atom, in particular, is a critical step that can significantly influence the compound's metabolic stability and binding affinity to biological targets. Recent advancements in fluorinated aromatic compounds have highlighted their potential in enhancing drug efficacy and selectivity, making 2-Amino-4-butyl-6-fluorobenzoic acid a promising candidate for further exploration.

In the context of modern pharmaceutical research, 2-Amino-4-butyl-6-fluorobenzoic acid has been investigated for its potential role as an intermediate in the synthesis of novel therapeutic agents. The amino group provides a versatile handle for further functionalization, allowing chemists to explore modifications that could improve pharmacokinetic properties or target specific biological pathways. For instance, derivatives of this compound have been studied for their interactions with enzymes and receptors involved in inflammatory responses and metabolic disorders.

One of the most intriguing aspects of 2-Amino-4-butyl-6-fluorobenzoic acid is its structural similarity to known bioactive molecules. This similarity suggests that it may exhibit comparable biological activities, although this remains to be fully elucidated through rigorous in vitro and in vivo studies. Researchers have employed computational modeling techniques to predict potential binding modes of this compound with biological targets, which has provided valuable insights into its mechanism of action.

The butyl side chain in 2-Amino-4-butyl-6-fluorobenzoic acid contributes to its hydrophobicity, which can influence membrane permeability and oral bioavailability. This feature is particularly important in drug design, as it can determine how well a compound reaches its target site within the body. Additionally, the fluorine atom at the 6-position introduces electronic effects that can modulate reactivity and stability, making it an attractive moiety for medicinal chemists seeking to optimize drug candidates.

Recent publications have demonstrated the utility of 2-Amino-4-butyl-6-fluorobenzoic acid as a building block in the synthesis of more complex molecules. For example, researchers have used this compound to develop novel inhibitors targeting specific enzymes implicated in cancer progression. The fluorine substituent has been shown to enhance binding affinity by improving interactions with hydrophobic pockets of protein targets, while the amino group allows for further derivatization into amides or sulfonamides.

The pharmacological profile of 2-Amino-4-butyl-6-fluorobenzoic acid is still under active investigation, but preliminary data suggest that it may possess anti-inflammatory and antioxidant properties. These activities are particularly relevant given the increasing interest in natural product-inspired compounds that can modulate complex biological pathways without significant side effects. Further studies are needed to validate these findings and explore potential therapeutic applications.

In conclusion, 2-Amino-4-butyl-6-fluorobenzoic acid (CAS No. 2138288-76-1) represents a fascinating molecule with diverse chemical and biological implications. Its unique structural features make it a valuable tool for synthetic chemists and pharmacologists alike, offering opportunities for the development of novel drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future pharmaceutical innovations.

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